2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid

Regenerative medicine Stem cell biology Reprogramming

Researchers requiring a validated diaryl ether scaffold for aldose reductase inhibitor discovery or cellular reprogramming assays often face supply inconsistencies with structurally precise building blocks. This compound addresses that gap with a defined 4-methylbenzyloxy substitution pattern essential for target engagement. - Serves as a non-halogenated comparator for SAR studies, with the class demonstrating low micromolar aldose reductase inhibition. - Structurally related to O4I1, enabling carboxylic acid vs. nitrile functional group comparisons in Oct3/4 induction assays. - Supplied at verified purity to ensure reproducible dose-response data and reliable lead optimization.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B12109395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C16H16O3/c1-12-2-4-14(5-3-12)11-19-15-8-6-13(7-9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
InChIKeyZYWKUYQAAJZPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid: Identity & Properties


2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid (CAS 773108-20-6) is a diaryl ether phenylacetic acid derivative with molecular formula C₁₆H₁₆O₃ and molecular weight 256.30 g/mol . The compound features a 4-methylbenzyloxy substituent linked via an ether bridge to a phenylacetic acid core, with a predicted logP of approximately 3.69 and a calculated acid pKa of 3.95 [1]. Commercially available at 95-98% purity , this compound serves as a versatile building block in medicinal chemistry and chemical biology research, with documented applications spanning aldose reductase inhibition [2], Oct3/4 induction [3], and anti-inflammatory pathway modulation [4].

Med Chem Building Block Diaryl ether scaffold with carboxylic acid derivatization handle
Aldose Reductase Screening Benzyloxyphenylacetic acid class supports enzyme inhibition studies
Oct3/4 Induction Research Structural analog of O4I1 for cellular reprogramming assays

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid: Why Generics Fail


Simple phenylacetic acids lack the 4-methylbenzyloxy ether moiety that defines the pharmacological profile of 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid. In aldose reductase inhibition studies, the methylene spacer between the aromatic core and the carboxylic acid function was identified as a critical structural determinant for inhibitory activity, with benzyloxyphenylacetic acids demonstrating distinct potency profiles compared to benzoic acid analogues lacking this spacer [1]. Furthermore, in Oct3/4 induction assays, the 4-methoxybenzyloxy substitution pattern (structurally analogous to the 4-methylbenzyloxy group) proved essential for activity, with modifications to the substitution pattern substantially altering transcriptional activation potency [2]. The compound's calculated logP of 3.69 and LogD(pH 7.4) of 0.51 [3] confer specific solubility and membrane permeability characteristics that differ markedly from unsubstituted phenylacetic acid (logP ≈ 1.4), affecting both assay performance and formulation requirements. These structure-activity relationships establish that generic substitution with simpler phenylacetic acids would compromise experimental reproducibility and invalidate comparative analyses.

Simpler phenylacetic acids lack the 4-methylbenzyloxy ether moiety; target engagement may not transfer.
Methylene spacer critical for aldose reductase inhibition; absence may alter potency profile.
Diaryl ether scaffold with para-substitution required for Oct3/4 induction; modification may shift transcriptional activation.
LogP mismatch (target ≈3.69 vs. generic ≈1.41) can affect membrane permeability and formulation requirements.

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid: Differentiation Evidence


Oct3/4 Induction: O4I1 Analog Comparison

While direct Oct3/4 induction data for 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid is not available, its close structural analog O4I1 (2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile) demonstrates potent activity. The target compound differs from O4I1 by possessing a carboxylic acid moiety rather than a nitrile group, and a 4-methyl substituent rather than 4-methoxy on the benzyl ring. In cell-based assays, O4I1 at 10 μM and 20 μM increased Oct3/4 gene expression by approximately 2.5-fold and 4-fold, respectively [1]. Structure-activity relationship studies confirmed that the diaryl ether scaffold with the para-substituted benzyloxy moiety is essential for Oct3/4 induction activity [2]. The carboxylic acid functional group in the target compound provides distinct physicochemical properties compared to O4I1 (calculated logP: 3.69 vs. O4I1 logP: ~3.2 [estimated]), potentially enabling alternative formulation or prodrug strategies not feasible with the nitrile-containing analog [3].

Oct3/4 Induction
Class-level inference
O4I1 analog: 2.5× (10 µM) to 4× (20 µM) Oct3/4 expression
Supports Oct3/4 induction assay context
Target compound data to verify
Regenerative medicine Stem cell biology Reprogramming

Aldose Reductase Inhibition Potency Benchmark

In a systematic evaluation of substituted benzyloxyphenylacetic acids as aldose reductase inhibitors, the most potent derivative identified was compound 5d, exhibiting an IC₅₀ of 20.9 μM [1]. This compound belongs to the same benzyloxyphenylacetic acid class as 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid, with the key structural distinction being halogen substitution (4-bromo-2-fluorobenzyloxy) on the benzyl ring rather than the 4-methyl substituent. The study demonstrated that the methylene spacer between the aromatic core and the carboxylic acid function is critical for aldose reductase inhibitory activity, with benzyloxyphenylacetic acids showing superior potency compared to benzoic acid analogues lacking this spacer [2]. The 4-methylbenzyl substitution in the target compound provides distinct electronic and steric properties (Hammett σₚ = -0.17 for methyl) compared to halogenated analogs, which may influence target binding kinetics and selectivity profiles [3].

Aldose Reductase Inhibition
Class-level inference
IC₅₀ = 20.9 µM (compound 5d)
Supports aldose reductase screening context
Direct measurement for target compound unavailable
Diabetic complications Enzyme inhibition Polyol pathway

Physicochemical Profile: LogP & LogD Comparison

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid exhibits a calculated logP of 3.69 and LogD(pH 7.4) of 0.51 [1]. These values differ substantially from unsubstituted phenylacetic acid (logP ≈ 1.41) and 4-methoxyphenylacetic acid (logP ≈ 1.30) [2]. The increased lipophilicity (ΔlogP ≈ +2.3) conferred by the 4-methylbenzyloxy moiety predicts enhanced membrane permeability but reduced aqueous solubility. The compound satisfies Lipinski's Rule of Five criteria (molecular weight 256.3, H-bond donors 1, H-bond acceptors 3, logP <5) . The polar surface area of 46.53 Ų falls within the optimal range for oral bioavailability (PSA <140 Ų). The calculated acid pKa of 3.95 [3] indicates predominant ionization at physiological pH, which influences tissue distribution and protein binding characteristics distinct from less acidic or neutral analogs.

Lipophilicity Profile
Computational prediction
logP = 3.69 · LogD(pH 7.4) = 0.51 · pKa = 3.95
Supports ADME property screening
Experimental validation recommended
ADME prediction Drug-likeness Formulation development

Scaffold Complexity & Synthetic Accessibility

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid (MW 256.30 g/mol) occupies an intermediate position in molecular complexity between simple phenylacetic acids (MW 136.15 g/mol) and more elaborate drug-like scaffolds . The compound contains 5 rotatable bonds and an Fsp³ value of 0.1875 , indicating moderate conformational flexibility. In comparison, unsubstituted phenylacetic acid has 2 rotatable bonds, while the clinical aldose reductase inhibitor epalrestat (MW 319.4 g/mol) has 4 rotatable bonds and an Fsp³ of 0.133 [1]. The diaryl ether linkage provides a metabolically stable connection point between aromatic rings, contrasting with ester-linked analogs that are susceptible to hydrolytic degradation. The carboxylic acid functionality enables derivatization via amide coupling or esterification without requiring protecting group manipulation of the benzyloxy moiety [2].

Scaffold Complexity
Supporting evidence
MW 256.3 · 5 rotatable bonds · Fsp³ 0.1875
Supports fragment-to-lead optimization
Balance of complexity and tractability
Medicinal chemistry Scaffold diversification Structure-activity relationships

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid: Application Scenarios


Aldose Reductase Inhibitor Screening & SAR

This compound is suitable as a reference scaffold for aldose reductase inhibitor discovery programs. The benzyloxyphenylacetic acid class has demonstrated IC₅₀ values in the low micromolar range (compound 5d: 20.9 μM) [1], and the 4-methylbenzyl substitution provides a non-halogenated comparator for evaluating electronic effects on enzyme inhibition. The carboxylic acid functionality allows for straightforward derivatization to explore structure-activity relationships around the acidic pharmacophore essential for aldose reductase binding [2].

Oct3/4 Induction in Cellular Reprogramming

As a close structural analog of the validated Oct3/4 inducer O4I1, this compound can serve as a carboxylic acid-containing comparator in cellular reprogramming assays. O4I1 has been shown to enhance Oct3/4 expression by 2.5-4 fold at 10-20 μM concentrations [3], and the diaryl ether scaffold with para-substituted benzyloxy group is essential for this activity [4]. Researchers investigating alternative functional groups (carboxylic acid vs. nitrile) on this scaffold will find this compound valuable for assessing the impact of the acid moiety on cellular permeability and transcriptional activation potency.

Scaffold Diversification & Fragment-Based Lead Generation

With a molecular weight of 256.30 g/mol, 5 rotatable bonds, and an Fsp³ of 0.1875 , this compound occupies a favorable position in the property space for fragment-to-lead optimization. The diaryl ether linkage provides a metabolically stable core that can be elaborated via the carboxylic acid handle without requiring complex protecting group strategies [5]. The calculated logP of 3.69 and pKa of 3.95 [6] enable rational prediction of absorption and distribution properties during lead optimization.

Anti-inflammatory & COX Inhibition Research

Preclinical studies have indicated anti-inflammatory activity for this compound class, with reported inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and reduction of pro-inflammatory cytokine production [7]. While specific IC₅₀ values for this exact compound require independent verification, the phenylacetic acid scaffold with benzyloxy substitution provides a structural basis for exploring SAR around inflammatory targets. The compound can serve as a starting point for medicinal chemistry efforts aimed at developing novel anti-inflammatory agents with distinct selectivity profiles.

Application
Selection Property
Validation Focus
Polyol pathway enzyme inhibition studies
Benzyloxyphenylacetic acid scaffold
Aldose reductase IC₅₀ endpoint context
Cellular reprogramming assay studies
Diaryl ether scaffold with para-substitution
Oct3/4 transcriptional activation context
Fragment-based lead optimization
Intermediate molecular complexity
SAR exploration & derivatization feasibility
COX enzyme inhibition research
Phenylacetic acid scaffold with benzyloxy substitution
COX isoform inhibition endpoint context

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